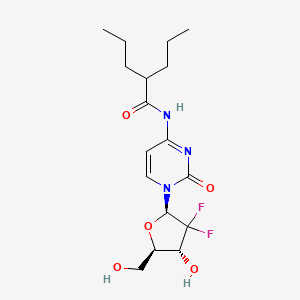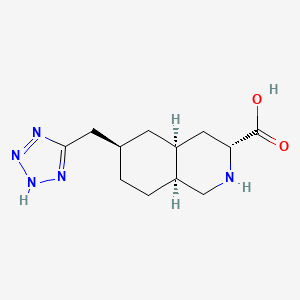![molecular formula C21H25F2NO B1675690 N-[[5,5-bis(4-fluorophenyl)oxolan-2-yl]methyl]butan-1-amine CAS No. 774528-12-0](/img/structure/B1675690.png)
N-[[5,5-bis(4-fluorophenyl)oxolan-2-yl]methyl]butan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of N-[[5,5-bis(4-fluorophenyl)oxolan-2-yl]methyl]butan-1-amine involves several steps, including the preparation of the tetrahydrofuran ring and the introduction of the fluorophenyl groups. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve large-scale synthesis under controlled conditions to ensure high purity and yield .
Analyse Chemischer Reaktionen
N-[[5,5-bis(4-fluorophenyl)oxolan-2-yl]methyl]butan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the fluorophenyl groups can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
N-[[5,5-bis(4-fluorophenyl)oxolan-2-yl]methyl]butan-1-amine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of calcium and sodium channel blockers.
Biology: Investigated for its effects on neuronal calcium and sodium channels, providing insights into cellular signaling pathways.
Medicine: Explored for its potential neuroprotective effects in treating conditions such as cerebral ischemia and other neurological disorders.
Industry: Utilized in the development of new pharmaceuticals targeting calcium and sodium channels
Wirkmechanismus
N-[[5,5-bis(4-fluorophenyl)oxolan-2-yl]methyl]butan-1-amine exerts its effects by blocking neuronal calcium and sodium channels. This inhibition reduces calcium influx into neurons, which is crucial in preventing neuronal damage during ischemic events. The compound selectively targets the alpha1A and alpha1B subunits of calcium channels, with half-maximal inhibitory concentrations (IC50) of 1.9 µM and 5.2 µM, respectively .
Vergleich Mit ähnlichen Verbindungen
N-[[5,5-bis(4-fluorophenyl)oxolan-2-yl]methyl]butan-1-amine is compared with other calcium and sodium channel blockers such as:
Nitrendipine: A dihydropyridine calcium channel blocker used to treat hypertension.
ω-Conotoxin: A peptide toxin that blocks N-type calcium channels.
Palonidipine: Another calcium channel blocker with similar neuroprotective properties.
This compound is unique due to its dual action on both calcium and sodium channels and its excellent brain penetration, making it particularly effective in neuroprotection .
Eigenschaften
CAS-Nummer |
774528-12-0 |
|---|---|
Molekularformel |
C21H25F2NO |
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
N-[[5,5-bis(4-fluorophenyl)oxolan-2-yl]methyl]butan-1-amine |
InChI |
InChI=1S/C21H25F2NO/c1-2-3-14-24-15-20-12-13-21(25-20,16-4-8-18(22)9-5-16)17-6-10-19(23)11-7-17/h4-11,20,24H,2-3,12-15H2,1H3 |
InChI-Schlüssel |
UEIJJWIYTDBDNO-UHFFFAOYSA-N |
SMILES |
CCCCNCC1CCC(O1)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Kanonische SMILES |
CCCCNCC1CCC(O1)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
LY-393615 free base |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


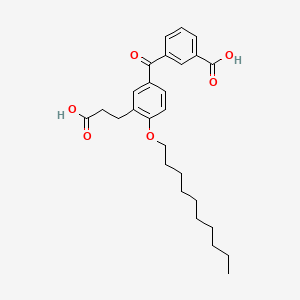
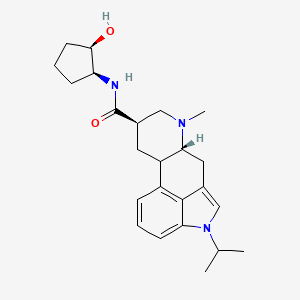
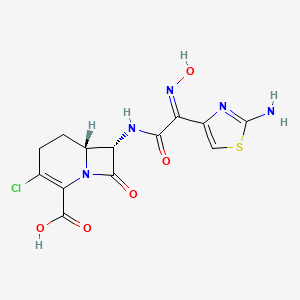
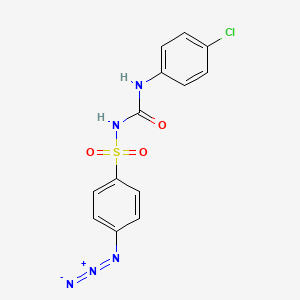
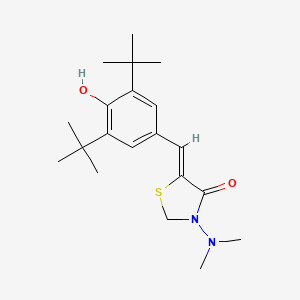
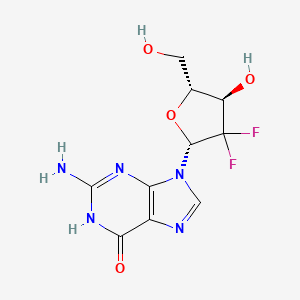
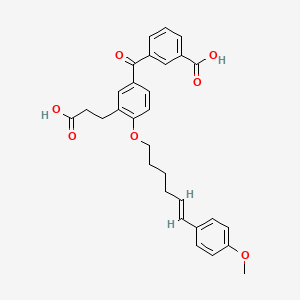
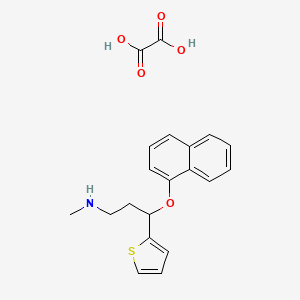
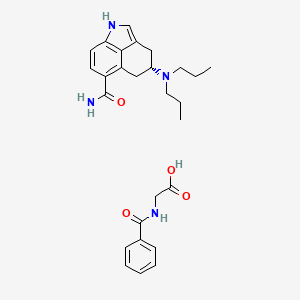
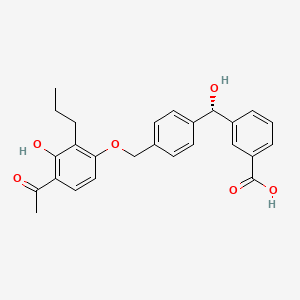
![2,6-Di-tert-butyl-4-[(ethylamino)methyl]phenol](/img/structure/B1675625.png)

